1,2-Dilinoleoyl-SN-glycero-3-phosphocholine

Catalog No.
S532670
CAS No.
998-06-1
M.F
C44H80NO8P
M. Wt
782.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine

CAS Number

998-06-1

Product Name

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H80NO8P

Molecular Weight

782.1 g/mol

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1

InChI Key

FVXDQWZBHIXIEJ-LNDKUQBDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Solubility

Soluble in DMSO

Synonyms

1,2-dilinoleoyl-3-glycerophosphocholine, 1,2-linoleoyl-sn-glycero-3-phosphocholine, 1,2-linoleoylphosphatidylcholine, 1,2-linoleoylphosphatidylcholine, (R-(all Z))-isomer, 1,2-linoleoylphosphatidylcholine, 14C-labeled cpd, (R-(all Z))-isomer, dilinoleoyl phosphatidylcholine, dilinoleoyllecithin, dilinoleoylphosphatidylcholine, DLPC lipid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Description

The exact mass of the compound 1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is 781.5622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine, also known as Dilinoleoylphosphatidylcholine (DLPc) or L-α-Dilinoleoyl phosphatidylcholine, is a type of phospholipid. Phospholipids are the major building blocks of cell membranes . DLPC has two linoleic acid chains attached to the sn-1 and sn-2 positions of the glycerol backbone, and a phosphocholine headgroup.

Here are some areas of scientific research where DLPC is used:

Reconstitution of Proteoliposomes:

Proteoliposomes are artificial vesicles containing membrane proteins. Researchers use DLPC to reconstitute purified membrane proteins into functional proteoliposomes . These proteoliposomes mimic the natural environment of the proteins and can be used to study their function, structure, and interaction with other molecules .

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C44H80NO8P, and it has a molecular weight of 782.08 g/mol. This compound features two linoleoyl fatty acid chains attached to the glycerol backbone at the 1 and 2 positions, making it a diacyl derivative of SN-glycero-3-phosphocholine. The presence of linoleic acid, a polyunsaturated fatty acid, contributes to its unique properties and biological activities .

The chemical reactivity of 1,2-dilinoleoyl-SN-glycero-3-phosphocholine primarily involves hydrolysis and transesterification reactions. Hydrolysis can occur in the presence of phospholipases, leading to the release of fatty acids and glycerophosphocholine. Additionally, it can undergo transesterification with alcohols to form different phospholipid derivatives. These reactions are crucial for its metabolism and function within biological membranes .

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine exhibits various biological activities. Research indicates that it promotes lipolysis and apoptosis in adipocytes through a tumor necrosis factor-alpha-dependent pathway. This suggests potential applications in obesity and metabolic disorders by modulating lipid metabolism . Furthermore, its structural characteristics allow it to participate in membrane dynamics, influencing cell signaling and membrane fluidity .

Several methods exist for synthesizing 1,2-dilinoleoyl-SN-glycero-3-phosphocholine:

  • Chemical Synthesis: This involves the coupling of linoleic acid with glycerophosphocholine through acylation reactions. The process typically requires protective group strategies to ensure selective acylation at the desired positions.
  • Enzymatic Methods: Phospholipases can be utilized to catalyze the formation of this compound from simpler phospholipids, providing a more selective approach with milder conditions.
  • Microbial Synthesis: Certain microbial strains can produce phosphatidylcholine derivatives through fermentation processes, offering a sustainable production method .

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine has several applications:

  • Pharmaceuticals: It is used in drug formulation as an excipient to enhance drug solubility and stability.
  • Biotechnology: The compound serves as a model lipid for studying membrane dynamics and interactions in cell biology.
  • Nutraceuticals: Due to its role in lipid metabolism, it is investigated for potential benefits in weight management and metabolic health .

Interaction studies involving 1,2-dilinoleoyl-SN-glycero-3-phosphocholine have focused on its role in cellular membranes and its influence on protein interactions. It has been shown to affect the activity of membrane proteins and receptors, potentially altering signaling pathways. Additionally, studies indicate that it interacts with various biomolecules, including cholesterol and other lipids, impacting membrane fluidity and integrity .

Several compounds share structural similarities with 1,2-dilinoleoyl-SN-glycero-3-phosphocholine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,2-Dioleoyl-SN-glycero-3-phosphocholineContains two oleoyl chainsMore stable due to monounsaturation; widely used in formulations
1-Palmitoyl-2-linoleoyl-SN-glycero-3-phosphocholineContains one palmitoyl chain and one linoleoyl chainDifferent saturation levels may affect membrane properties
PhosphatidylcholineGeneral class of phospholipids; can vary in acyl chainsServes as a major component of biological membranes

The uniqueness of 1,2-dilinoleoyl-SN-glycero-3-phosphocholine lies in its specific combination of two linoleic acid chains, which influences its fluidity and biological interactions differently compared to other phosphatidylcholines .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

12.4

Hydrogen Bond Acceptor Count

8

Exact Mass

781.56215551 g/mol

Monoisotopic Mass

781.56215551 g/mol

Heavy Atom Count

54

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7L874P1M1O

Other CAS

998-06-1

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1: Lee WJ, Weng SH, Su NW. Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins. J Agric Food Chem. 2015 Apr 22;63(15):3851-8. doi: 10.1021/acs.jafc.5b01022. Epub 2015 Apr 13. PubMed PMID: 25834917.

Explore Compound Types